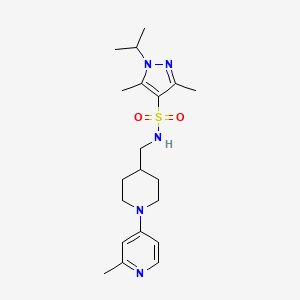

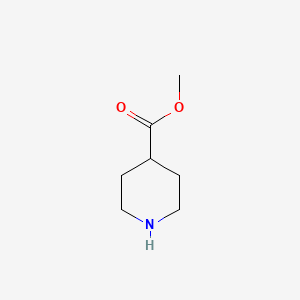

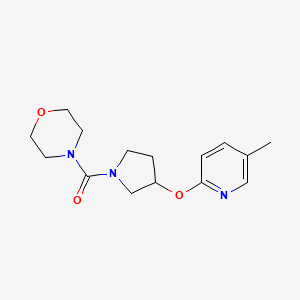

![molecular formula C20H23F3N2O2S B2777092 1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine CAS No. 865593-91-5](/img/structure/B2777092.png)

1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[3-(Trifluoromethyl)phenyl]piperazine” and “1-[4-(Trifluoromethyl)phenyl]piperazine” are serotonergic releasing agents . They are rarely encountered as designer drugs .

Molecular Structure Analysis

The molecular formula for “1-[3-(Trifluoromethyl)phenyl]piperazine” is C11H13F3N2 . The molecular weight is 230.2295 .Physical And Chemical Properties Analysis

The molecular weight of “1-[3-(Trifluoromethyl)phenyl]piperazine” is 230.2295 .Scientific Research Applications

Agrochemicals and Pharmaceuticals

TFMPP serves as a key structural motif in the design of agrochemicals and pharmaceutical ingredients. Researchers have explored its potential as a building block for novel compounds with biological activity . By incorporating the trifluoromethyl group, scientists can enhance the efficacy and selectivity of drugs and pesticides.

Chemical Biology Probes

TFMPP derivatives serve as valuable chemical biology tools. Researchers modify TFMPP to create selective probes for studying protein–ligand interactions, receptor binding sites, and enzyme activities. These probes allow detailed investigations into cellular processes and can guide drug discovery efforts.

Mechanism of Action

Target of Action

The primary target of 1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine, also known as TFMPP, is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

TFMPP acts as a serotonergic agonist . This means it binds to serotonin receptors and mimics the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

Upon binding to the serotonin receptors, TFMPP triggers a series of biochemical reactions that lead to the activation of various signaling pathways. These pathways are involved in mood regulation, anxiety, and other psychological functions . .

Result of Action

The binding of TFMPP to serotonin receptors and the subsequent activation of signaling pathways can lead to changes in mood and behavior. As a serotonergic agonist, TFMPP may have antidepressant and anxiolytic effects . .

properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O2S/c1-14-11-16(3)19(12-15(14)2)28(26,27)25-9-7-24(8-10-25)18-6-4-5-17(13-18)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUHNEPXJBFTIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

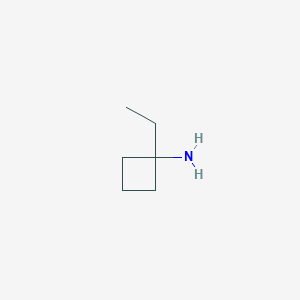

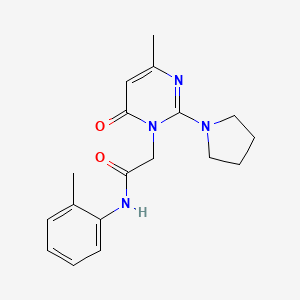

![Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate](/img/structure/B2777009.png)

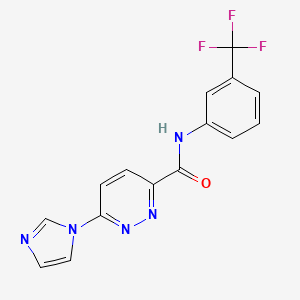

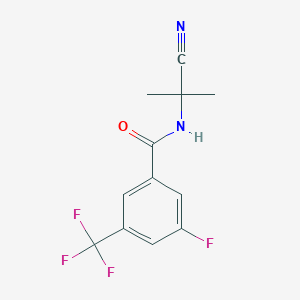

![N-(3-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2777013.png)

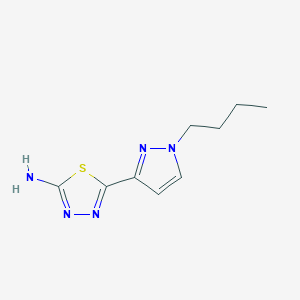

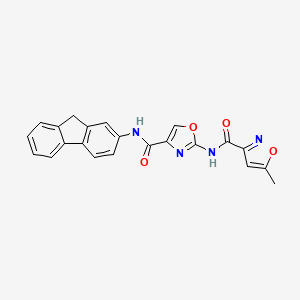

![4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2777020.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2777030.png)